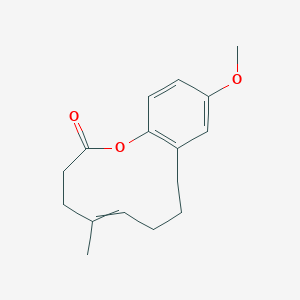
1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)- is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)- is a member of the benzoxazole family known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties. The findings are supported by various studies and data tables that summarize key research results.
Chemical Structure and Properties
1-Benzoxacycloundecin derivatives typically exhibit unique structural characteristics that influence their biological activity. The presence of methoxy and methyl groups in this specific compound enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Structural Formula
The chemical structure can be represented as follows:
Antibacterial Activity
Several studies have investigated the antibacterial properties of benzoxazole derivatives. The compound in focus has shown promising results against both Gram-positive and Gram-negative bacteria.
Key Findings
- Minimum Inhibitory Concentrations (MIC) : In a screening of various benzoxazole derivatives, compounds similar to 1-benzoxacycloundecin demonstrated MIC values ranging from 7.82 µg/mL to 15.63 µg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .
- Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase, although the potency varies significantly among derivatives .
Antifungal Activity
The antifungal potential of benzoxazole derivatives has also been explored. Compounds similar to 1-benzoxacycloundecin exhibit antifungal properties against various pathogenic fungi.
Key Findings
- Activity Against Fungi : Some derivatives have shown effectiveness against Candida albicans, with select compounds demonstrating lower toxicity to normal cells compared to cancer cells, indicating a potential for therapeutic use .
Anticancer Activity
Research indicates that benzoxazole derivatives possess significant anticancer activity. The structure–activity relationship (SAR) studies reveal that modifications in the benzoxazole ring can enhance cytotoxicity against various cancer cell lines.
Key Findings
- Cytotoxicity : In vitro studies have shown that certain analogs exhibit IC50 values as low as 0.13 µM against cancer cell lines such as MDA-MB-231 and HT-29 .
- Selectivity : Some compounds selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Summary of Biological Activities of Benzoxazole Derivatives
| Compound Name | MIC (µg/mL) | Antibacterial Activity | Antifungal Activity | IC50 (µM) |
|---|---|---|---|---|
| 1-Benzoxacycloundecin | 7.82 - 15.63 | Yes | Limited | 0.13 - 2.42 |
| Benzoxazole A | 10.00 | Yes | Yes | 0.25 |
| Benzoxazole B | 5.00 | Yes | No | 0.50 |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Addition | Increased lipophilicity and antibacterial potency |
| Methyl Group Addition | Enhanced cytotoxicity against cancer cells |
| Positioning of Substituents | Critical for maintaining activity against specific pathogens |
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzoxazole derivatives against Staphylococcus aureus. The results indicated that modifications at the para position significantly impacted activity levels, with some compounds achieving comparable efficacy to standard antibiotics .
Case Study 2: Anticancer Potential
In a recent investigation into the anticancer properties of benzoxazole derivatives, researchers found that specific structural modifications led to enhanced cytotoxicity in breast cancer cell lines (MCF-7). The study highlighted the importance of the methoxy group in increasing cellular uptake and subsequent apoptosis induction .
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
13-methoxy-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),6,12,14-tetraen-3-one |
InChI |
InChI=1S/C16H20O3/c1-12-5-3-4-6-13-11-14(18-2)8-9-15(13)19-16(17)10-7-12/h5,8-9,11H,3-4,6-7,10H2,1-2H3 |
InChI Key |
DQGOKXLQXXTMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC2=C(C=CC(=C2)OC)OC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















